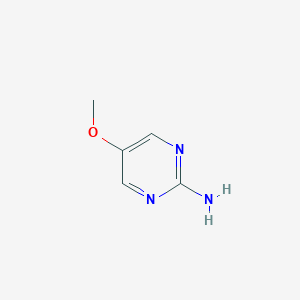

2-Amino-5-methoxypyrimidine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Amino-5-methoxypyrimidine involves methoxylation reactions starting from intermediate compounds. Ju Xiu-lian (2009) describes a method where 2-amino-4-methoxypyrimidine is prepared by the methoxylation reaction of 2-amino-4-chloropyrimidine, obtained through the chlorination reaction of isocytosine. This process is noted for its suitability for industrial production due to its low cost, easy process, and high yields (Ju Xiu-lian, 2009).

Molecular Structure Analysis

The molecular structure of 2-Amino-5-methoxypyrimidine and its derivatives has been extensively studied. Glidewell et al. (2003) investigated the hydrogen bonding in 2-amino-4-methoxy-6-methylpyrimidine, revealing chains of edge-fused R22(8) rings linked into sheets by aromatic pi-pi-stacking interactions (Glidewell et al., 2003).

Chemical Reactions and Properties

2-Amino-5-methoxypyrimidine undergoes various chemical reactions, including amino-imino tautomerization, which has been studied by Kitamura et al. (2007). Their work elucidates the hydrogen bonding and tautomerization of 2-amino-4-methoxypyrimidine with acetic acid, highlighting the influence of the methoxy group on these processes (Kitamura et al., 2007).

Physical Properties Analysis

The physical properties, including the vibrational spectra and molecular geometry of 2-amino-4-methoxypyrimidine, have been examined using density functional theory (DFT) by Prabavathi and Nilufer (2015). Their study provides detailed insights into the optimized geometry, frequency, and intensity of the vibrational bands (Prabavathi & Nilufer, 2015).

Chemical Properties Analysis

The chemical properties of 2-Amino-5-methoxypyrimidine derivatives have been explored in the context of their reactivity and potential biological activity. For example, the synthesis and evaluation of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines for their analgesic and anti-inflammatory properties were conducted by Chhabria et al. (2007), indicating the chemical versatility and potential application of these compounds in medicinal chemistry (Chhabria et al., 2007).

Applications De Recherche Scientifique

Application in Medicinal Chemistry

- Specific Scientific Field: Medicinal Chemistry

- Summary of the Application: 2-Amino-5-methoxypyrimidine is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

- Methods of Application or Experimental Procedures: The synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation . The target compounds were evaluated in mouse peritoneal cells via the in vitro NO analysis .

- Results or Outcomes: Regardless of the substitution pattern at position-5, 2-amino-4,6-dihydroxypyrimidines showed potential inhibitory effects against immune-induced nitric oxide generation .

Application in Antitrypanosomal and Antiplasmodial Activities

- Specific Scientific Field: Pharmacology

- Summary of the Application: 2-Amino-5-methoxypyrimidine derivatives have been found to exhibit antitrypanosomal and antiplasmodial activities . These compounds have been tested against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .

- Methods of Application or Experimental Procedures: Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The 2-aminopyrimidines were then tested for their in vitro activities against the aforementioned organisms using microplate assays .

- Results or Outcomes: Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

Application in Antimalarial Activities

- Specific Scientific Field: Pharmacology

- Summary of the Application: 2-Amino-5-methoxypyrimidine derivatives have been found to exhibit antimalarial activities . These compounds have been tested against Plasmodium falciparum, a causative organism of malaria .

- Methods of Application or Experimental Procedures: Substituted pyrimidines were described early as antiplasmodial compounds . Some 2-aminopyrimidines were reported to be active in low micromolar to submicromolar concentration .

- Results or Outcomes: The emergence and spread of resistance in Plasmodium falciparum malaria to artemisinin combination therapies poses a major threat to malaria control and elimination . Since the last defense line, the artemisinines, might fall possibly, there is a great demand for antiplasmodial compounds with alternative mechanism of action .

Safety And Hazards

Propriétés

IUPAC Name |

5-methoxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHHAPNRIQLSFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70367935 | |

| Record name | 2-Amino-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-methoxypyrimidine | |

CAS RN |

13418-77-4 | |

| Record name | 2-Amino-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-2-(p-tolylamino)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B19394.png)